2-(2,2-Dimethyl-5-oxocyclohexyl)acetic acid
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Overview
Description
2-(2,2-Dimethyl-5-oxocyclohexyl)acetic acid is an organic compound with the molecular formula C10H16O3 It is characterized by a cyclohexyl ring substituted with a dimethyl group and a keto group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-5-oxocyclohexyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclohexanone with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-5-oxocyclohexyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-(2,2-Dimethyl-5-oxocyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-5-oxocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxocyclohexyl)acetic acid: Similar structure but lacks the dimethyl substitution.
2-(3-Oxocyclohexyl)acetic acid: Similar structure with the keto group at a different position.
2-(2,2-Dimethylcyclohexyl)acetic acid: Similar structure but lacks the keto group.
Uniqueness
2-(2,2-Dimethyl-5-oxocyclohexyl)acetic acid is unique due to the presence of both the dimethyl and keto groups on the cyclohexyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-(2,2-dimethyl-5-oxocyclohexyl)acetic acid |
InChI |
InChI=1S/C10H16O3/c1-10(2)4-3-8(11)5-7(10)6-9(12)13/h7H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
BYBVNJYPBOMYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)CC1CC(=O)O)C |
Origin of Product |
United States |
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